1-(Benzyloxy)-1H-indole-5,6-diol
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Overview
Description
1-(Benzyloxy)-1H-indole-5,6-diol is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a benzyloxy group attached to the nitrogen atom and hydroxyl groups at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-1H-indole-5,6-diol typically involves the protection of the indole nitrogen followed by selective hydroxylation at the 5 and 6 positions. One common method involves the use of benzyl chloride to protect the nitrogen atom, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of indole-5,6-quinone derivatives.
Reduction: Formation of 1H-indole derivatives without hydroxyl groups.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Benzyloxy)-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5 and 6 positions can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-hydroxybenzene
- 1-(Benzyloxy)-3,4-dihydroxybenzene
- 1-(Benzyloxy)-4-hydroxybenzene
Comparison: 1-(Benzyloxy)-1H-indole-5,6-diol is unique due to the presence of both the indole core and the hydroxyl groups at the 5 and 6 positions. This combination imparts distinct chemical and biological properties compared to other benzyloxy-substituted compounds. The indole core is known for its diverse biological activities, while the hydroxyl groups enhance the compound’s reactivity and potential for hydrogen bonding .
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-phenylmethoxyindole-5,6-diol |
InChI |
InChI=1S/C15H13NO3/c17-14-8-12-6-7-16(13(12)9-15(14)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |
InChI Key |
LAZWNOLYEUNKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC3=CC(=C(C=C32)O)O |
Origin of Product |
United States |
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